molecular formula C10H17NO4 B1340653 Methyl N-Boc-azetidine-2-carboxylate CAS No. 255882-72-5

Methyl N-Boc-azetidine-2-carboxylate

Cat. No.: B1340653
CAS No.: 255882-72-5
M. Wt: 215.25 g/mol
InChI Key: FGWUDHZVEBFGKS-UHFFFAOYSA-N
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Description

Methyl N-Boc-azetidine-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

Methyl N-Boc-azetidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for various biological processes . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is involved in the preparation of inhibitors for liver fibrosis and algal growth . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level . It can bind to enzymes and proteins, leading to inhibition or activation of their activity. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific biological processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with biomolecules and the modulation of cellular processes.

Preparation Methods

The synthesis of Methyl N-Boc-azetidine-2-carboxylate typically involves the oxidation of N-Boc-2-hydroxymethylazetidine followed by esterification. The process can be summarized as follows :

    Oxidation: N-Boc-2-hydroxymethylazetidine is oxidized using a mixture of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide in ethyl acetate and deionized water. The reaction is initiated by adding a freshly prepared solution of sodium hypochlorite and sodium bicarbonate at 5°C. After stirring for 3 hours, the reaction is quenched with sodium thiosulfate, and the pH is adjusted to 2 using sulfuric acid. The product is extracted with ethyl acetate, washed, dried, and concentrated to obtain N-Boc-2-azetidinecarboxylic acid.

    Esterification: The N-Boc-2-azetidinecarboxylic acid is then esterified with methanol in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 30 hours, followed by extraction with diethyl ether and washing with sodium carbonate solution. The organic layer is dried, and the solvent is evaporated to yield this compound as a white crystalline solid.

Chemical Reactions Analysis

Methyl N-Boc-azetidine-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl N-Boc-azetidine-2-carboxylate can be compared with other similar compounds such as:

    Methyl N-Boc-azetidine-3-carboxylate: Similar structure but with the ester group at the 3-position instead of the 2-position.

    Methyl N-Boc-pyrrolidine-2-carboxylate: A five-membered ring analog with similar protecting groups.

    Methyl N-Boc-aziridine-2-carboxylate: A three-membered ring analog with higher ring strain and reactivity.

The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUDHZVEBFGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564416
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255882-72-5
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
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